REACTION_CXSMILES
|
[CH:1]1([NH:4][C:5]([NH:7][C:8](=[O:20])[C:9]2[CH:14]=[C:13]([F:15])[C:12]([F:16])=[C:11]([O:17][CH3:18])[C:10]=2F)=[O:6])[CH2:3][CH2:2]1.[H-].[Na+].[NH4+].[Cl-]>O1CCCC1.CN(C)C=O>[CH:1]1([N:4]2[C:10]3[C:9](=[CH:14][C:13]([F:15])=[C:12]([F:16])[C:11]=3[O:17][CH3:18])[C:8](=[O:20])[NH:7][C:5]2=[O:6])[CH2:3][CH2:2]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
0.94 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)NC(=O)NC(C1=C(C(=C(C(=C1)F)F)OC)F)=O
|
Name
|
|
Quantity
|
0.275 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The organic layer is then washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1C(NC(C2=CC(=C(C(=C12)OC)F)F)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |